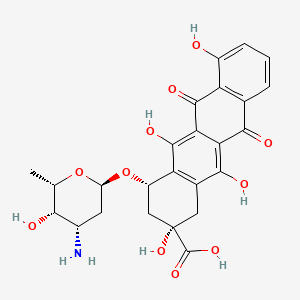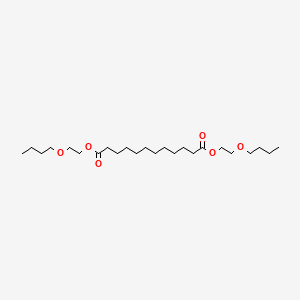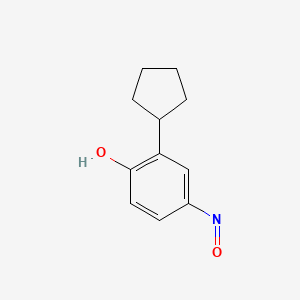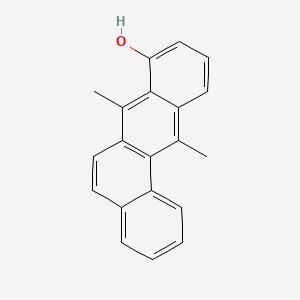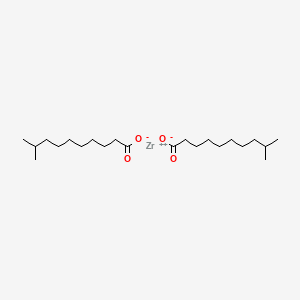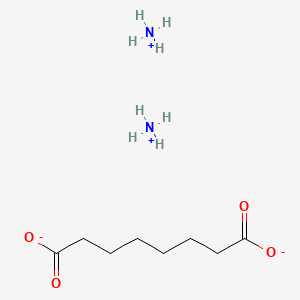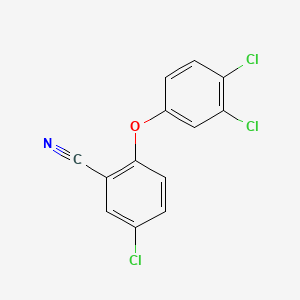
Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its aromatic structure, which includes a benzonitrile group substituted with chlorine and dichlorophenoxy groups. Its unique structure imparts specific chemical properties that make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- typically involves the reaction of 5-chloro-2-hydroxybenzonitrile with 3,4-dichlorophenol. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Aminobenzonitriles.
Aplicaciones Científicas De Investigación
Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Benzonitrile: A simpler analog without the chlorine and phenoxy substitutions.
2-Chlorobenzonitrile: Contains a single chlorine substitution on the benzonitrile ring.
3,4-Dichlorophenoxyacetic Acid: Shares the dichlorophenoxy group but differs in the functional group attached to the aromatic ring.
Uniqueness: Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
99902-89-3 |
|---|---|
Fórmula molecular |
C13H6Cl3NO |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
5-chloro-2-(3,4-dichlorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H6Cl3NO/c14-9-1-4-13(8(5-9)7-17)18-10-2-3-11(15)12(16)6-10/h1-6H |
Clave InChI |
XIJAMFINYREQMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)C#N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


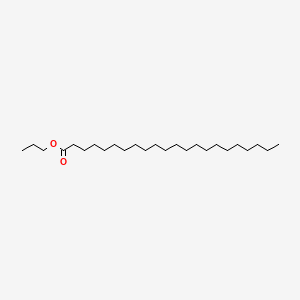
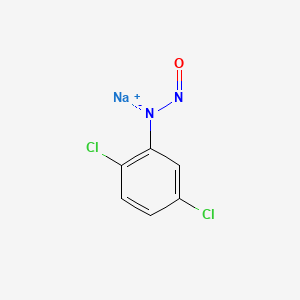

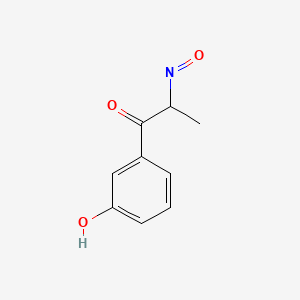
![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)

